molecular formula C11H15N3O B1474051 N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine CAS No. 927800-68-8

N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine

Cat. No.: B1474051
CAS No.: 927800-68-8
M. Wt: 205.26 g/mol
InChI Key: IVCFEQHHZOIHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an allyl group, a cyclopropylmethoxy group, and an amino group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine typically involves the allylation of a pyrimidine derivative. One common method involves the reaction of 4-(cyclopropylmethoxy)-2-pyrimidinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of ultrasound-assisted synthesis has been explored to improve reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, saturated derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-4-(4-(N-phenylureido)benzylamino)-1,8-naphthalimide
  • N-Allyl-4-ethenylferrocenylnapththalimide
  • N-Allyl-4-chloroaniline

Uniqueness

N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(cyclopropylmethoxy)-N-prop-2-enylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-6-12-11-13-7-5-10(14-11)15-8-9-3-4-9/h2,5,7,9H,1,3-4,6,8H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCFEQHHZOIHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=CC(=N1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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